molecular formula C11H10F3N3O B8349869 3-(4-Amino-2-trifluoromethylphenyloxy)-5-methylpyrazole

3-(4-Amino-2-trifluoromethylphenyloxy)-5-methylpyrazole

Cat. No.: B8349869
M. Wt: 257.21 g/mol
InChI Key: ALXNXYKAKYUCQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Amino-2-trifluoromethylphenyloxy)-5-methylpyrazole is a useful research compound. Its molecular formula is C11H10F3N3O and its molecular weight is 257.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10F3N3O

Molecular Weight

257.21 g/mol

IUPAC Name

4-[(5-methyl-1H-pyrazol-3-yl)oxy]-3-(trifluoromethyl)aniline

InChI

InChI=1S/C11H10F3N3O/c1-6-4-10(17-16-6)18-9-3-2-7(15)5-8(9)11(12,13)14/h2-5H,15H2,1H3,(H,16,17)

InChI Key

ALXNXYKAKYUCQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)OC2=C(C=C(C=C2)N)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-methyl-3-(4-nitro-2-trifluoromethylphenyloxy)pyrazole (5.3 g, 18.5 mmol) in ethanol (200 ml) was placed in an autoclave, and 10% palladium carbon (2.0 g) was added. An atmosphere in the autoclave was fully replaced with hydrogen gas, and hydrogen gas was filled up to 5 kg/cm2. Then, the reaction solution was stirred at room temperature for 4 hours. After completion of the reaction, the catalyst was separated by filtration using Celite, and the solvent was distilled off from the filtrate under reduced pressure, to give a white solid of 3-(4-amino-2-trifluoromethylphenyloxy)-5-methylpyrazole (3.6 g, yield: 76.1%). mp: 143-145° C.; 1H-NMR (DMSO-d6, DMSO, ppm): δ 2.17 (s, 3H), 5.33 (br s, 2H), 5.44 (s, 1H), 6.78 (dd, J=2.6 and 8.8 Hz, 1H), 6.88 (d, J=2.6 Hz, 1H), 6.95 (d, J=8.8 Hz, 1H), 11.80-11.95 (br s, 1H).
Name
5-methyl-3-(4-nitro-2-trifluoromethylphenyloxy)pyrazole
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
palladium carbon
Quantity
2 g
Type
catalyst
Reaction Step Five

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